5-[(2-Cyclopropyl-6-methylquinoline-4-carbonyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Cyclopropyl-6-methylquinoline-4-carbonyl)amino]pentanoic acid is a complex organic compound with a unique structure that includes a quinoline moiety and a pentanoic acid chain
Preparation Methods
The synthesis of 5-[(2-Cyclopropyl-6-methylquinoline-4-carbonyl)amino]pentanoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. The cyclopropyl and methyl groups are introduced through specific reactions, followed by the formation of the quinoline-4-carbonyl intermediate. This intermediate is then reacted with pentanoic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
5-[(2-Cyclopropyl-6-methylquinoline-4-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions vary depending on the desired outcome, and the major products formed include derivatives with modified functional groups.
Scientific Research Applications
5-[(2-Cyclopropyl-6-methylquinoline-4-carbonyl)amino]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Cyclopropyl-6-methylquinoline-4-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and pentanoic acid derivatives. What sets 5-[(2-Cyclopropyl-6-methylquinoline-4-carbonyl)amino]pentanoic acid apart is its unique combination of a quinoline moiety with a cyclopropyl group and a pentanoic acid chain. This structure provides distinct chemical and biological properties not found in other related compounds.
Properties
IUPAC Name |
5-[(2-cyclopropyl-6-methylquinoline-4-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-5-8-16-14(10-12)15(11-17(21-16)13-6-7-13)19(24)20-9-3-2-4-18(22)23/h5,8,10-11,13H,2-4,6-7,9H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUIHDNVAMFXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCCCC(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.